molecular formula C13H11FO B8738049 2-(4-Fluorobenzyl)phenol CAS No. 401-30-9

2-(4-Fluorobenzyl)phenol

Cat. No. B8738049
CAS No.: 401-30-9
M. Wt: 202.22 g/mol
InChI Key: XMPYZRODFDIJPK-UHFFFAOYSA-N
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Patent
US08048897B2

Procedure details

In a nitrogen stream, an n-butyllithium hexane solution (1.59 M, 4.9 mL) was added dropwise to a solution of 1-benzyloxy-2-bromobenzene (2.04 g, 7.75 mmol) in THF (60 mL) at −78° C. and the mixture was stirred at the same temperature for 20 minutes. To this solution, a solution of 4-fluorobenzaldehyde (801 mg, 6.45 mmol) in THF (10 mL) was added dropwise at −78° C. The mixture was stirred at the same temperature for 1.5 hours, and then a saturated ammonium chloride aqueous solution was added thereto and the mixture was extracted with ethyl acetate. The organic layer was washed with a saturated sodium chloride aqueous solution and dried (anhydrous magnesium sulfate), and then the solvent was distilled under reduced pressure to obtain a crude product (2.35 g) of the title compound. To a solution of the obtained crude product in methanol (15 mL), a 20% palladium hydroxide catalyst (186 mg) was added and furthermore 2N—HCl (400 μL) was added thereto. The mixture was stirred under a hydrogen atmosphere for three hours, and then the catalyst was filtered. The solvent was distilled under reduced pressure and the obtained residue was purified by silica gel column chromatography [developing solution=ethyl acetate:n-hexane (1:5)] to obtain the title compound (996 mg, 77%).
Name
n-butyllithium hexane
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
801 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
400 μL
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five
Quantity
186 mg
Type
catalyst
Reaction Step Six
Yield
77%

Identifiers

REACTION_CXSMILES
CCCCCC.C([Li])CCC.C([O:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1Br)C1C=CC=CC=1.[F:27][C:28]1[CH:35]=[CH:34][C:31]([CH:32]=O)=[CH:30][CH:29]=1.[Cl-].[NH4+].Cl>C1COCC1.CO.[OH-].[Pd+2].[OH-]>[F:27][C:28]1[CH:35]=[CH:34][C:31]([CH2:32][C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][C:20]=2[OH:19])=[CH:30][CH:29]=1 |f:0.1,4.5,9.10.11|

Inputs

Step One
Name
n-butyllithium hexane
Quantity
4.9 mL
Type
reactant
Smiles
CCCCCC.C(CCC)[Li]
Name
Quantity
2.04 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC=C1)Br
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
801 mg
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
400 μL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Six
Name
Quantity
186 mg
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at the same temperature for 1.5 hours
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with a saturated sodium chloride aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous magnesium sulfate)
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a crude product (2.35 g) of the title compound
STIRRING
Type
STIRRING
Details
The mixture was stirred under a hydrogen atmosphere for three hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography [developing solution=ethyl acetate:n-hexane (1:5)]

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC1=CC=C(CC2=C(C=CC=C2)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 996 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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